molecular formula C9H10N2O B6152390 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole CAS No. 743456-86-2

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole

Cat. No.: B6152390
CAS No.: 743456-86-2
M. Wt: 162.19 g/mol
InChI Key: DPMDYFKFWQGNBS-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole is a heterocyclic compound that features both pyrrole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole typically involves the condensation of a pyrrole derivative with an oxazole precursor. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate oxazole derivative under acidic or basic conditions to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole is unique due to its combination of pyrrole and oxazole rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

743456-86-2

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-1,2-oxazole

InChI

InChI=1S/C9H10N2O/c1-7-3-4-8(2)11(7)9-5-6-12-10-9/h3-6H,1-2H3

InChI Key

DPMDYFKFWQGNBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NOC=C2)C

Purity

95

Origin of Product

United States

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